molecular formula C20H24N4O2 B11279341 8,8-Dimethyl-1-(3-methyl-piperidin-1-yl)-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene

8,8-Dimethyl-1-(3-methyl-piperidin-1-yl)-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene

Cat. No.: B11279341
M. Wt: 352.4 g/mol
InChI Key: KJKRGRJHJNDBQM-UHFFFAOYSA-N
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Description

8,8-DIMETHYL-4-(3-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-DIMETHYL-4-(3-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE typically involves multi-step reactions starting from simpler precursors. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of solvents like xylene and bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

8,8-DIMETHYL-4-(3-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for constructing complex heterocycles.

    Biology: Its potential biological activity could make it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: The compound may have therapeutic potential, particularly if it exhibits activity against specific biological targets.

    Industry: Its unique properties could make it useful in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action for 8,8-DIMETHYL-4-(3-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE is not well-documented. like many heterocyclic compounds, it may interact with biological macromolecules such as proteins or nucleic acids. The molecular targets and pathways involved would depend on the specific biological activity of the compound, which could be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8,8-DIMETHYL-4-(3-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE apart is its fused ring system, which includes pyrano, pyrido, and furo moieties. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

5,5-dimethyl-15-(3-methylpiperidin-1-yl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene

InChI

InChI=1S/C20H24N4O2/c1-12-5-4-6-24(9-12)18-17-16(21-11-22-18)14-7-13-10-25-20(2,3)8-15(13)23-19(14)26-17/h7,11-12H,4-6,8-10H2,1-3H3

InChI Key

KJKRGRJHJNDBQM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2OC4=C3C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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